molecular formula C12H14N2O B1587160 3-(Ethyl(4-formylphenyl)amino)propanenitrile CAS No. 27914-15-4

3-(Ethyl(4-formylphenyl)amino)propanenitrile

Cat. No. B1587160
CAS RN: 27914-15-4
M. Wt: 202.25 g/mol
InChI Key: SGTAWMQTFNSGLW-UHFFFAOYSA-N
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Description

3-(Ethyl(4-formylphenyl)amino)propanenitrile is a chemical compound with the molecular formula C12H14N2O and a molecular weight of 202.25 . It is used for research purposes and is available for purchase from various suppliers .


Molecular Structure Analysis

The molecular structure of 3-(Ethyl(4-formylphenyl)amino)propanenitrile consists of an ethyl group (C2H5-) and a formylphenyl group (C6H4CHO) attached to an amino group (NH2), which is further attached to a propanenitrile group (C3H5N) .

Scientific Research Applications

Synthesis in Organic Chemistry

3-(Ethyl(4-formylphenyl)amino)propanenitrile has been utilized in the synthesis of various organic compounds. For instance, it has been used in the preparation of trisubstituted 4-aminopiperidines, which act as PAF-receptor antagonists. These compounds have been synthesized from ethyl 4-oxo-3-piperidinecarboxylate and 3,3′-iminobis(propanenitrile) (Benmehdi, Lamouri, Serradji, Pallois, & Heymans, 2008).

Applications in Electronics

A derivative of 3-(Ethyl(4-formylphenyl)amino)propanenitrile, Disperse Orange-25 (OD-25), has been used in the electronics and optoelectronics industry. OD-25 has been shown to improve the electrical response of Silver/Orange-25 /Silicon (Ag/OD-25/Si) Metal-Insulator-Semiconductor (MIS) diodes, indicating its potential application in semiconductor technology (Moiza, Nasir, Nahhas, Karimov, & Ahmed, 2015).

Biocatalysis and Drug Metabolism

In the field of biocatalysis and drug metabolism, 3-(Ethyl(4-formylphenyl)amino)propanenitrile-related compounds have been studied. For example, LY451395, a biaryl-bis-sulfonamide and potent potentiator of AMPA receptors, has been investigated using microbial-based surrogate biocatalytic systems to produce mammalian metabolites for structural characterization (Zmijewski, Gillespie, Jackson, Schmidt, Yi, & Kulanthaivel, 2006).

Crystal Packing and Hydrogen Bonding

Studies have been conducted on the crystal packing and hydrogen bonding in compounds related to 3-(Ethyl(4-formylphenyl)amino)propanenitrile. Research on ethyl (Z)-2-cyano-3-[(4-alkoxyphenyl)amino]prop-2-enoates revealed insights into N⋯π and O⋯π interactions, which are significant for understanding molecular structures and interactions (Zhang, Wu, & Zhang, 2011).

properties

IUPAC Name

3-(N-ethyl-4-formylanilino)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c1-2-14(9-3-8-13)12-6-4-11(10-15)5-7-12/h4-7,10H,2-3,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGTAWMQTFNSGLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCC#N)C1=CC=C(C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60388715
Record name 3-[Ethyl(4-formylphenyl)amino]propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60388715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Ethyl(4-formylphenyl)amino)propanenitrile

CAS RN

27914-15-4
Record name 3-[Ethyl(4-formylphenyl)amino]propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60388715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
CK Lim, S Kim, IC Kwon, CH Ahn… - Chemistry of …, 2009 - ACS Publications
Novel fluorescent bionanoparticles (GC3CNx) were prepared by self-assembly of biopolymeric amphiphiles that are composed of hydrophilic glycol chitosan (GC) as a biopolymeric …
Number of citations: 97 pubs.acs.org

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